4-[(Dimethylamino)methyl]pyridin-2(1H)-one
Description
Properties
CAS No. |
687972-62-9 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-10(2)6-7-3-4-9-8(11)5-7/h3-5H,6H2,1-2H3,(H,9,11) |
InChI Key |
UJAROFFWJWGZPD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=O)NC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(Dimethylamino)methyl]pyridin-2(1H)-one typically involves a two-step process starting from pyridine. The first step involves the oxidation of pyridine to form a 4-pyridylpyridinium cation. This intermediate then reacts with dimethylamine to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
4-[(Dimethylamino)methyl]pyridin-2(1H)-one can undergo oxidation reactions to form various derivatives. Common reagents used for oxidation include potassium permanganate. The specific products formed depend on the reaction conditions and reagents used.
Reduction Reactions
Reduction reactions can be performed using reagents like sodium borohydride. These reactions are crucial for modifying the compound's functional groups and exploring its potential biological activities.
Interaction with Biological Targets
The structural features of this compound allow it to interact effectively with various biological targets, making it a candidate for further investigation in pharmacology. Its potential role as an enzyme inhibitor has implications in drug development.
Comparison with Similar Compounds
Several compounds share structural similarities with this compound, including:
Spectroscopic Analysis
Spectroscopic techniques such as NMR and FT-IR are commonly used to analyze the structure and purity of compounds like this compound. These methods provide detailed information about the molecular structure and help in understanding its chemical properties.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of 4-[(Dimethylamino)methyl]pyridin-2(1H)-one exhibit significant antitumor activity. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable example includes the synthesis of 3,4-dihydro-2(1H)-pyridones, which have demonstrated antitumor properties across multiple cancer types .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Derivatives have shown promising results against a range of bacterial strains, including drug-resistant varieties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of pyridine derivatives in models of neurodegenerative diseases such as Parkinson's disease. Compounds related to this compound have been designed to inhibit c-Abl kinase activity, which is implicated in neuronal cell death . This suggests potential therapeutic applications in neuroprotection.
Catalytic Activity
This compound serves as an effective nucleophilic catalyst in various organic reactions. Its basicity allows it to facilitate esterification reactions and other transformations involving acyl groups. For example, it has been employed in the Baylis-Hillman reaction to synthesize α,β-unsaturated carbonyl compounds .
Synthesis of Bioactive Molecules
The compound is utilized as a building block in the synthesis of more complex bioactive molecules. Its ability to participate in Mannich reactions allows for the creation of diverse pharmaceutical scaffolds . This versatility is crucial for developing new drugs with enhanced efficacy and reduced side effects.
Case Studies
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)methyl]pyridin-2(1H)-one primarily involves its role as a nucleophilic catalyst. The dimethylamino group enhances the nucleophilicity of the pyridine ring, facilitating various chemical reactions. In esterification reactions, for example, it forms an ion pair with acetic anhydride, which then reacts with alcohols to form esters .
Comparison with Similar Compounds
Key Observations:
Substituent-Driven Bioactivity: The 4-hydroxy derivative () demonstrates selective phytotoxicity, likely due to hydrogen-bonding interactions with plant enzymes . The dimethylaminomethyl group in the target compound may improve pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to hydroxyl or phenyl substituents, as seen in other amine-containing bioactive molecules .
Synthetic Flexibility: Derivatives like 4-amino-5-methylpyridin-2(1H)-one are synthesized via Pfitzinger reactions (), suggesting that similar methods could apply to the target compound . The methylsulfanyl-pyrimidinyl analog () highlights the scaffold’s adaptability for heterocyclic fusion, a strategy relevant to drug design .
Physicochemical Properties: The dimethylaminomethyl group likely increases water solubility compared to hydrophobic substituents (e.g., phenyl in ), critical for drug bioavailability .
Research Findings on Analogous Compounds
Structure-Activity Relationships (SAR)
- Electron-Donating Groups: Hydroxyl and amino substituents enhance phytotoxic and antimicrobial activities, respectively, via polar interactions .
- Bulky Substituents : Aryl groups (e.g., phenyl in ) reduce solubility but improve receptor binding in hydrophobic pockets .
- Flexible Chains: The dimethylaminomethyl group’s conformational flexibility may optimize interactions with dynamic biological targets, as seen in piperazine-containing analogs .
Biological Activity
4-[(Dimethylamino)methyl]pyridin-2(1H)-one, also known as 2-[(dimethylamino)methyl]pyridin-4-amine, is a heterocyclic compound characterized by a pyridine ring with a dimethylamino substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its interactions with various molecular targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₃N₃. The presence of the dimethylamino group significantly influences its chemical reactivity and biological properties. The compound’s structural features allow it to interact effectively with various biological targets, making it a candidate for pharmacological studies.
Synthesis
The synthesis of this compound typically involves a two-step process starting from pyridine. The initial step is the oxidation of pyridine to form a cationic intermediate, which then reacts with dimethylamine to yield the desired compound. Microwave irradiation can be used to optimize the efficiency and yield of this synthesis process.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been studied for its potential role in inhibiting enzymes that are critical in various biochemical pathways. For instance, studies have shown that it can act as an inhibitor for certain kinases and phosphatases, which are important in cancer progression and cellular signaling pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for various pathogens have been reported, indicating promising antibacterial activity:
| Pathogen | MIC (μg/ml) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Salmonella typhi | 50 |
| Candida albicans | 250 |
These findings suggest that the compound may have potential applications in treating bacterial infections .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to modulate enzyme activities through competitive inhibition or allosteric modulation. The dimethylamino group enhances the compound's ability to form hydrogen bonds with target enzymes, facilitating binding and subsequent inhibition .
Case Studies
Several case studies have highlighted the biological activities of this compound:
- Antibacterial Efficacy : A study conducted on various synthesized derivatives of pyridine demonstrated that modifications in the structure significantly influenced antibacterial activity. The study found that compounds similar to this compound showed enhanced efficacy against resistant strains of bacteria .
- Pharmacological Applications : Another research effort focused on the development of targeted therapies using this compound as a lead structure for creating new enzyme inhibitors. The results indicated promising pathways for drug development aimed at diseases where enzyme dysregulation plays a critical role .
Q & A
Q. What are the common synthetic routes for 4-[(Dimethylamino)methyl]pyridin-2(1H)-one, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions. For example, Claisen-Schmidt condensation between ketones and aldehydes can yield pyrimidin-2(1H)-one scaffolds, with subsequent functionalization to introduce the dimethylaminomethyl group . One-pot syntheses under basic or acidic conditions (e.g., NH₄OH or HCl in DMF) are favored for efficiency, with yields improved by optimizing temperature (80–100°C) and stoichiometry of reagents .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- FT-IR : Identifies functional groups (e.g., C=O at ~1677 cm⁻¹, NH at ~3348 cm⁻¹) and confirms hydrogen bonding patterns .
- Single-crystal X-ray diffraction : Resolves the 3D structure, including bond angles and intermolecular interactions (e.g., mean C–C bond length = 0.004 Å, R factor = 0.051) .
- NMR : Distinguishes aromatic protons and substituent effects (e.g., dimethylamino group shifts in H-NMR) .
Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?
Standard protocols involve agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi. Activity is quantified via minimum inhibitory concentration (MIC) values, with results compared to positive controls (e.g., ampicillin). Discrepancies in activity across studies may arise from variations in bacterial strains or solvent systems .
Advanced Research Questions
Q. How do substituents on the pyridin-2(1H)-one core influence biological activity, and how can conflicting SAR data be resolved?
Substituents like electron-donating groups (e.g., dimethylamino) enhance solubility and target binding, while bulky groups may sterically hinder interactions. For example, 4-(4-dimethylaminophenyl) derivatives show improved antimicrobial activity compared to halogenated analogs . Contradictions in structure-activity relationships (SAR) can arise from differences in assay conditions or cellular uptake; cross-validation using orthogonal assays (e.g., fluorescence polarization vs. enzymatic inhibition) is recommended .
Q. What strategies are effective for resolving contradictions in reaction yields during scale-up synthesis?
Yield discrepancies often stem from incomplete mixing or heat transfer in larger batches. Strategies include:
- Flow chemistry : Enhances reproducibility by maintaining consistent reaction parameters .
- In situ monitoring : Techniques like HPLC or Raman spectroscopy track intermediate formation and adjust conditions dynamically .
- Surfactant additives : Improve solubility of intermediates in polar solvents (e.g., cationic surfactants in DMF/water systems) .
Q. How can computational methods guide the design of derivatives targeting specific pharmacological receptors?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to targets like corticotropin-releasing factor (CRF) receptors. For instance, pyrido[2,3-d]pyrimidin-4(1H)-one derivatives show high affinity for CRF-1, validated by in vivo antagonism assays . QSAR models further optimize substituent placement by correlating electronic parameters (Hammett constants) with activity .
Q. What mechanistic insights explain the reactivity of this compound under nucleophilic or electrophilic conditions?
The pyridin-2(1H)-one ring undergoes electrophilic substitution at the 4-position due to electron-rich nitrogen atoms. Nucleophilic attacks (e.g., by amines) occur at the carbonyl group, forming imine intermediates. Kinetic studies using stopped-flow UV-Vis spectroscopy reveal rate constants dependent on solvent polarity and pH .
Methodological Notes
- Synthetic Optimization : Prioritize one-pot methods for reduced purification steps .
- Data Validation : Use crystallography (X-ray) and spectroscopy (FT-IR/NMR) in tandem to confirm structural assignments .
- Biological Assays : Include negative controls and replicate experiments to address variability in microbial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
